molecular formula C13H20N2O3S B4422127 N-[4-(propan-2-ylsulfamoyl)phenyl]butanamide

N-[4-(propan-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B4422127
M. Wt: 284.38 g/mol
InChI Key: BMCRPEMVZSZHNK-UHFFFAOYSA-N
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Description

N-[4-(propan-2-ylsulfamoyl)phenyl]butanamide is an organic compound with the molecular formula C13H20N2O3S. It is characterized by the presence of a butanamide group attached to a phenyl ring, which is further substituted with a propan-2-ylsulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-ylsulfamoyl)phenyl]butanamide typically involves the reaction of 4-aminobutanamide with propan-2-ylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-ylsulfamoyl)phenyl]butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(propan-2-ylsulfamoyl)phenyl]butanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The propan-2-ylsulfamoyl group is believed to play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(pyridin-2-ylsulfamoyl)phenyl]butanamide
  • N-[4-(methylsulfamoyl)phenyl]butanamide
  • N-[4-(ethylsulfamoyl)phenyl]butanamide

Uniqueness

N-[4-(propan-2-ylsulfamoyl)phenyl]butanamide is unique due to the presence of the propan-2-ylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for various applications .

Properties

IUPAC Name

N-[4-(propan-2-ylsulfamoyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-4-5-13(16)14-11-6-8-12(9-7-11)19(17,18)15-10(2)3/h6-10,15H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCRPEMVZSZHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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